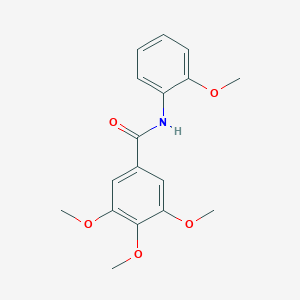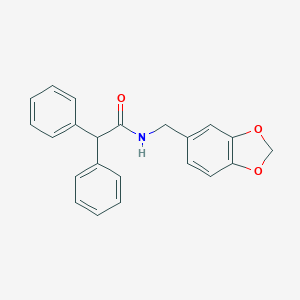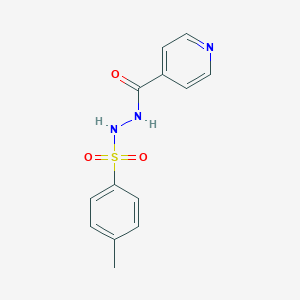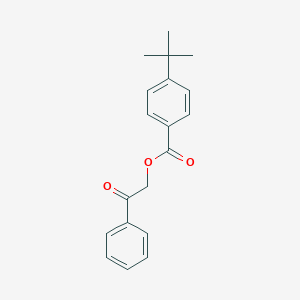
2-Oxo-2-phenylethyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 4-tert-butylbenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is a widely used anesthetic because of its fast onset of action, long duration of activity, and low toxicity.
Wirkmechanismus
2-Oxo-2-phenylethyl 4-tert-butylbenzoate works by blocking the transmission of nerve impulses, which results in a loss of sensation in the area where it is applied. It does this by inhibiting the function of voltage-gated sodium channels in the nerve membrane.
Biochemische Und Physiologische Effekte
2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been found to have minimal systemic effects when used as a local anesthetic. However, it can cause local irritation and allergic reactions in some individuals. In rare cases, it can cause methemoglobinemia, a condition where the blood is unable to transport oxygen effectively.
Vorteile Und Einschränkungen Für Laborexperimente
2-Oxo-2-phenylethyl 4-tert-butylbenzoate is commonly used in laboratory experiments as a local anesthetic for animals. It is preferred over other anesthetics because of its fast onset of action, long duration of activity, and low toxicity. However, it is important to note that the use of any anesthetic can potentially affect experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-Oxo-2-phenylethyl 4-tert-butylbenzoate. One area of interest is the development of new formulations that can improve the delivery and duration of activity of the drug. Another area of interest is the investigation of the mechanism of action of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and its effects on nerve function. Additionally, there is a need for further research on the potential systemic effects of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and its safety profile in different populations.
Synthesemethoden
2-Oxo-2-phenylethyl 4-tert-butylbenzoate can be synthesized through the esterification of p-aminobenzoic acid with 2-oxo-2-phenylethyl alcohol. The resulting product is then treated with tert-butyl chloride to obtain 2-Oxo-2-phenylethyl 4-tert-butylbenzoate.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as creams and gels. 2-Oxo-2-phenylethyl 4-tert-butylbenzoate has been found to be effective in reducing pain and discomfort associated with various medical procedures.
Eigenschaften
CAS-Nummer |
63370-06-9 |
|---|---|
Produktname |
2-Oxo-2-phenylethyl 4-tert-butylbenzoate |
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
phenacyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
NIXSOSYCLZNKAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
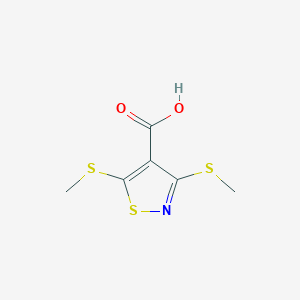
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
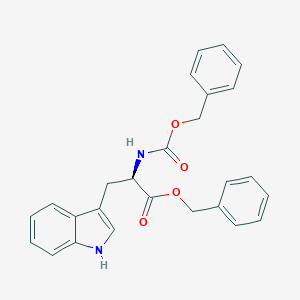
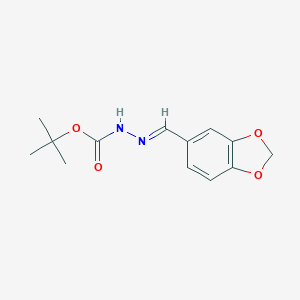
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
